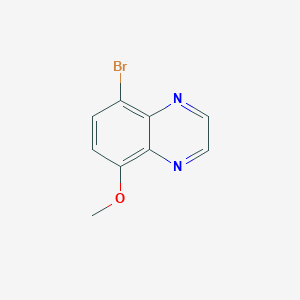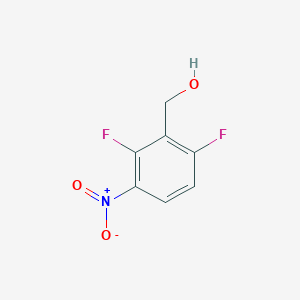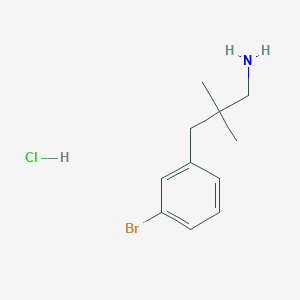
3-(3-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride
Übersicht
Beschreibung
This usually includes the IUPAC name, common names, structural formula, and molecular formula of the compound.
Synthesis Analysis
This involves the study of how the compound is synthesized, including the reactants, conditions, and catalysts used in the reaction.Molecular Structure Analysis
This involves the use of spectroscopic techniques (like NMR, IR, Mass Spectrometry) and X-ray crystallography to determine the structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, its reactivity, and the products formed.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, molar mass, and specific rotation.Wissenschaftliche Forschungsanwendungen
-
3-Bromobenzylamine hydrochloride
- Scientific Field : Chemistry
- Application Summary : This compound is used in various chemical reactions due to its reactivity .
- Methods of Application : It is typically used in a laboratory setting under controlled conditions. The specific method of application would depend on the particular reaction being carried out .
- Results or Outcomes : The outcomes of using this compound can vary widely depending on the specific reaction. In general, it is used to facilitate the formation of new chemical bonds .
-
3-(3-Bromophenyl)-7-acetoxycoumarin
- Scientific Field : Natural Product Synthesis
- Application Summary : This compound is used as a starting material for the synthesis of more complex natural products .
- Methods of Application : The compound is synthesized and then used in further reactions to create more complex molecules. For example, the bromine at position 3 of the phenyl substituent can be altered by several different reactions, such as Suzuki cross coupling for C-C bond formation, via the Miyaura reaction for borylation, or through catalytic C-N cross-coupling, such as the Ullman reaction or Buchwald–Hartwig reaction .
- Results or Outcomes : The outcomes of using this compound also depend on the specific reaction. In the example given, it can be used to create a variety of different natural product structures .
-
3-Bromobenzylamine hydrochloride
- Scientific Field : Chemistry
- Application Summary : This compound is used in various chemical reactions due to its reactivity .
- Methods of Application : It is typically used in a laboratory setting under controlled conditions. The specific method of application would depend on the particular reaction being carried out .
- Results or Outcomes : The outcomes of using this compound can vary widely depending on the specific reaction. In general, it is used to facilitate the formation of new chemical bonds .
-
3-(3-Bromophenyl)propionic acid
- Scientific Field : Organic Synthesis
- Application Summary : This compound is used in the synthesis and characterization of monoisomeric 1,8,15,22-substituted (A3B and A2B2) phthalocyanines and phthalocyanine-fullerene dyads .
- Methods of Application : The compound is synthesized and then used in further reactions to create more complex molecules .
- Results or Outcomes : The outcomes of using this compound also depend on the specific reaction. In the example given, it can be used to create a variety of different natural product structures .
-
3-Bromobenzylamine hydrochloride
- Scientific Field : Chemistry
- Application Summary : This compound is used in various chemical reactions due to its reactivity .
- Methods of Application : It is typically used in a laboratory setting under controlled conditions. The specific method of application would depend on the particular reaction being carried out .
- Results or Outcomes : The outcomes of using this compound can vary widely depending on the specific reaction. In general, it is used to facilitate the formation of new chemical bonds .
-
3-(3-Bromophenyl)propionic acid
- Scientific Field : Organic Synthesis
- Application Summary : This compound is used in the synthesis and characterization of monoisomeric 1,8,15,22-substituted (A3B and A2B2) phthalocyanines and phthalocyanine-fullerene dyads .
- Methods of Application : The compound is synthesized and then used in further reactions to create more complex molecules .
- Results or Outcomes : The outcomes of using this compound also depend on the specific reaction. In the example given, it can be used to create a variety of different natural product structures .
Safety And Hazards
This involves studying the toxicity, flammability, environmental impact, and precautions to be taken while handling the compound.
Zukünftige Richtungen
This involves predicting or suggesting further studies that can be done based on the known properties and uses of the compound.
Please consult a chemistry textbook or a reliable online resource for more detailed information on these topics. If you have a specific question about a particular compound or a category of compounds, feel free to ask! I’m here to help.
Eigenschaften
IUPAC Name |
3-(3-bromophenyl)-2,2-dimethylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN.ClH/c1-11(2,8-13)7-9-4-3-5-10(12)6-9;/h3-6H,7-8,13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGCFNOFYBYMNAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC(=CC=C1)Br)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride](/img/structure/B1375441.png)
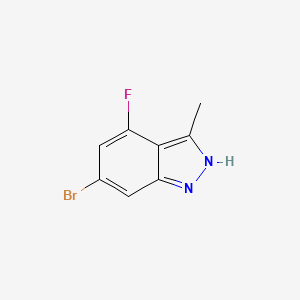
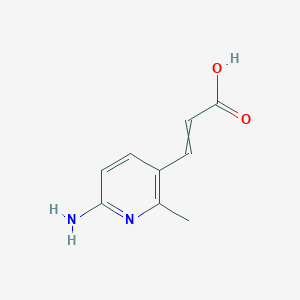

![1H-Benzimidazole-5-carboxylic acid, 2-amino-1-[trans-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexyl]-, ethyl ester](/img/structure/B1375451.png)
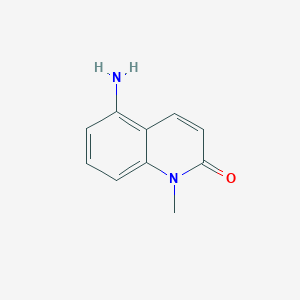
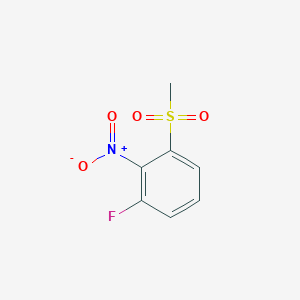
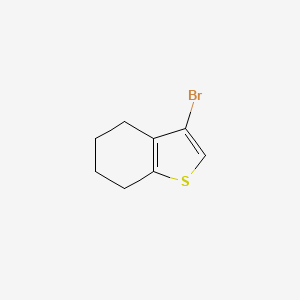
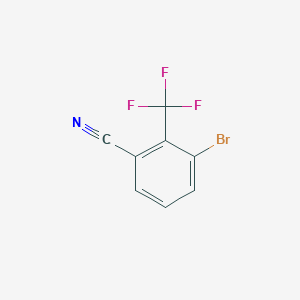
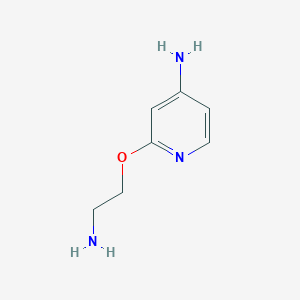
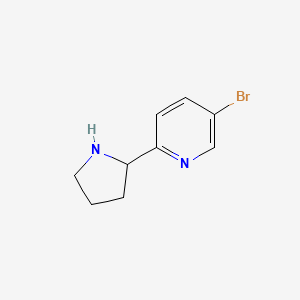
![2,6-Diphenylbenzo[1,2-b:4,5-b']difuran](/img/structure/B1375460.png)
